molecular formula C20H20O7 B1257870 BNC-105p free acid CAS No. 945772-45-2

BNC-105p free acid

Cat. No.: B1257870
CAS No.: 945772-45-2
M. Wt: 372.4 g/mol
InChI Key: RADMJHVVIZTENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of BNC-105p free acid involves multiple steps, starting with the preparation of the core structure followed by phosphorylation. The synthetic route typically includes the following steps:

Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimization of reaction conditions, such as temperature, pH, and reaction time, to maximize the efficiency of each step.

Chemical Reactions Analysis

BNC-105p free acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include phosphatases for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major product formed from these reactions is the active form, BNC-105 .

Scientific Research Applications

BNC-105p free acid has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

BNC-105p free acid exerts its effects through a dual mechanism of action:

The molecular targets of this compound include tubulin, where it inhibits tubulin polymerization, leading to the disruption of microtubule dynamics and ultimately causing cell cycle arrest and apoptosis .

Biological Activity

BNC-105p free acid is a phosphorylated prodrug that has garnered attention in biomedical research, particularly for its potential as an anticancer agent. This compound is notable for its ability to convert rapidly into its active form, BNC-105, through the action of endogenous phosphatases. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

Overview of this compound

This compound is characterized by its structure, which includes a phosphoryl group that enhances its solubility and bioavailability. Upon administration, it undergoes hydrolysis to release the active drug, BNC-105, which exerts its therapeutic effects.

The biological activity of this compound is primarily attributed to two mechanisms:

  • Vascular Targeting : The compound selectively disrupts the blood vessels that supply tumors, leading to tumor necrosis and apoptosis.
  • Direct Cytotoxicity : BNC-105 binds to tubulin and inhibits its polymerization, disrupting microtubule dynamics essential for cell division and survival.

This dual mechanism positions BNC-105 as a promising candidate for targeted cancer therapies.

Research Findings and Data Tables

Numerous studies have investigated the efficacy of this compound in various cancer models. Below are key findings summarized in tabular format.

StudyCancer ModelTreatmentResults
MDA-MB-231 (breast cancer)OXi6197 (BNC-105p) 20 mg/kgSignificant growth delay observed with vascular disruption noted histologically.
RENCA (kidney cancer)OXi6197 (BNC-105p) 35 mg/kgVascular shutdown and tumor growth inhibition were documented over 24 hours post-treatment.
Various solid tumorsCombination with EverolimusEnhanced tumor growth delay compared to controls; synergistic effects noted.

Case Studies

Case Study 1: Efficacy in Breast Cancer
In a study involving MDA-MB-231 human breast tumor xenografts, administration of OXi6197 resulted in significant vascular disruption characterized by hemorrhage and necrosis within the tumor microenvironment. The treatment led to a marked reduction in tumor volume compared to control groups, highlighting the compound's potential as a vascular-disrupting agent .

Case Study 2: Renal Cell Carcinoma
Another investigation focused on RENCA kidney tumors demonstrated that OXi6197 effectively induced vascular shutdown, contributing to delayed tumor growth. Histological examinations revealed substantial vascular congestion and necrosis, underscoring the compound's efficacy in targeting tumor vasculature .

Comparative Analysis with Similar Compounds

This compound has been compared with other vascular-targeting agents and tubulin inhibitors to elucidate its unique properties:

CompoundMechanism of ActionSelectivity
Colchicine Inhibits tubulin polymerizationLess selective for activated endothelial cells
Paclitaxel Stabilizes microtubulesOpposite mechanism; promotes stability
Vinblastine Promotes microtubule depolymerizationSimilar mechanism but different binding sites

BNC-105 exhibits higher selectivity for activated endothelial cells compared to these agents, making it particularly effective in targeting tumor-associated vasculature.

Properties

IUPAC Name

(7-hydroxy-6-methoxy-2-methyl-1-benzofuran-3-yl)-(3,4,5-trimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O7/c1-10-16(12-6-7-13(23-2)18(22)19(12)27-10)17(21)11-8-14(24-3)20(26-5)15(9-11)25-4/h6-9,22H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADMJHVVIZTENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C(=C(C=C2)OC)O)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241536
Record name BNC-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945771-74-4
Record name BNC-105
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945771744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BNC-105
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BNC-105
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3S2Z6H7B0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.